molecular formula C22H20N4O4 B6125902 N~3~,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B6125902
M. Wt: 404.4 g/mol
InChI Key: PYGDNJOUGWOCKA-UHFFFAOYSA-N
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Description

N~3~,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure, featuring two acetylphenyl groups and a pyrazole core, makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

3-N,4-N-bis(3-acetylphenyl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-13(27)15-6-4-8-17(10-15)23-21(29)19-12-26(3)25-20(19)22(30)24-18-9-5-7-16(11-18)14(2)28/h4-12H,1-3H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGDNJOUGWOCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=C2C(=O)NC3=CC=CC(=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Acetylphenyl Groups: The acetylphenyl groups can be introduced via Friedel-Crafts acylation, where acetyl chloride reacts with phenyl groups in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dicarboxamide: The final step involves the reaction of the pyrazole derivative with an appropriate amine to form the dicarboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~3~,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~3~,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N~3~,N~4~-BIS(3-ACETYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE: Lacks the methyl group at the 1-position.

    N~3~,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of amides.

Uniqueness

N~3~,N~4~-BIS(3-ACETYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of both acetylphenyl and dicarboxamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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